![molecular formula C11H8F6O B3021447 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 2386-82-5](/img/structure/B3021447.png)
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Overview
Description
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (EFPHFP) is a fluorinated alcohol compound that has been used for a variety of scientific research applications. It is a colorless, volatile liquid with a characteristic odor and is soluble in water. EFPHFP is an important organic compound for numerous applications in organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been used in a variety of scientific research applications. It has been used as a solvent for organic synthesis and as a reagent in the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, such as antifungals, antihistamines, and anti-inflammatory drugs. Additionally, it has been used to study the mechanism of action of certain enzymes, as well as to study the structure and function of proteins.
Mechanism of Action
Target of Action
Similar compounds such as 1,1,1,3,3,3-hexafluoro-2-propanol have been known to catalyze reactions such as the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
Mode of Action
It is known that this compound, like other fluorinated solvents, has high ionizing power, which facilitates friedel–crafts-type reactions . These reactions involve the use of covalent reagents in the absence of a Lewis acid catalyst .
Biochemical Pathways
It is known that the compound can facilitate friedel–crafts-type reactions , which are important in the synthesis of a wide range of organic compounds.
Result of Action
Its high ionizing power and ability to facilitate friedel–crafts-type reactions suggest that it may play a role in the synthesis of various organic compounds .
Action Environment
It is known that the compound is a thermally stable, highly polar, uv-transparent solvent that is miscible with water and many polar organic solvents . This suggests that its action may be influenced by factors such as temperature, pH, and the presence of other solvents.
Advantages and Limitations for Lab Experiments
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be stored at room temperature. Additionally, it has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. However, there are some limitations to using this compound in laboratory experiments. It is volatile and has a low boiling point, which can make it difficult to use in certain experiments. Additionally, it is a strong acid and can be corrosive to certain materials.
Future Directions
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has a wide range of potential applications in scientific research. It could be used to study the structure and function of proteins and enzymes, as well as to study the mechanism of action of certain drugs. Additionally, it could be used to develop new pharmaceuticals and to study the biochemical and physiological effects of certain compounds. Additionally, it could be used to develop new methods for synthesizing compounds, as well as to study the effects of fluorinated compounds on the environment. Finally, it could be used to develop new materials and technologies, such as new solvents and catalysts.
properties
IUPAC Name |
2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDPTOIUYREFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
116352-29-5 | |
Record name | Benzenemethanol, 4-ethenyl-α,α-bis(trifluoromethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116352-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00382050 | |
Record name | 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122056-08-0 | |
Record name | 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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